molecular formula C18H21N3O4S B2473771 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319809-05-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2473771
CAS RN: 2319809-05-5
M. Wt: 375.44
InChI Key: YAPOYLFUYGOFCQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a tetrahydrothiophene ring, a pyrazole ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydrothiophene ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydrothiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom), a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the tetrahydrothiophene and pyrazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of pyrazole derivatives are a common theme in scientific research, focusing on novel synthetic routes and understanding their structural properties. For example, Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized it using a variety of spectroscopic techniques. The study provided insights into the compound's thermal stability and nonlinear optical properties, highlighting its potential application in materials science (Kumara et al., 2018).

Biological Activity

Compounds with pyrazole cores have been evaluated for their biological activities, including cytotoxicity against cancer cells. For instance, Hassan et al. (2014) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in cancer therapy (Hassan et al., 2014).

Molecular Interaction Studies

Research on the molecular interactions of pyrazole derivatives with biological targets can reveal their mechanism of action and facilitate the design of more effective therapeutic agents. For example, Shim et al. (2002) investigated the interaction of a pyrazole derivative with the CB1 cannabinoid receptor, contributing to the development of receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives are also of significant interest. Research in this area aims to develop new compounds with potential applications in treating infections and oxidative stress-related conditions. For example, studies on the synthesis and bioactivity of pyrazoline derivatives have shown promising antibacterial and antioxidant activities, indicating their potential use in pharmaceuticals and as functional materials (Khotimah et al., 2018).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-8-3-2-6-15(16)19-18(22)17-13-5-4-7-14(13)20-21(17)12-9-10-26(23,24)11-12/h2-3,6,8,12H,4-5,7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOYLFUYGOFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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